Phosphorous acid;2,4,6-tribromophenol
Description
Properties
CAS No. |
7046-65-3 |
|---|---|
Molecular Formula |
C18H12Br9O6P |
Molecular Weight |
1074.4 g/mol |
IUPAC Name |
phosphorous acid;2,4,6-tribromophenol |
InChI |
InChI=1S/3C6H3Br3O.H3O3P/c3*7-3-1-4(8)6(10)5(9)2-3;1-4(2)3/h3*1-2,10H;1-3H |
InChI Key |
UWYSTVJWOYZSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.OP(O)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Bromination of Phenol
This method employs phenol, hydrobromic acid (HBr), and hydrogen peroxide (H$$2$$O$$2$$) in a water-ethanol solvent system. Key steps include:
- Reaction Conditions :
- Molar ratio: Phenol:HBr:H$$2$$O$$2$$ = 1:2.8–3.5:1.5–4.0
- Solvent: Water or water-ethanol mixture (400–1500 mL per mole of phenol)
- Temperature: 30–110°C
- Reaction time: 0.5–6 hours
Bromate-Hydrobromic Acid Method
A newer approach uses bromate salts (e.g., NaBrO$$_3$$) and HBr in an aqueous system:
- Procedure :
- Phenol and NaBr are dissolved in water.
- Bromate solution and HCl are added dropwise to generate Br$$2$$ in situ.
- Excess Br$$2$$ is quenched with Na$$2$$SO$$3$$.
- Advantages :
Synthesis of Tris(2,4,6-Tribromophenyl) Phosphite
Direct Esterification with Phosphorus Trichloride
The most common method involves reacting 2,4,6-tribromophenol with PCl$$_3$$ in the presence of a base:
Reaction Mechanism :
$$
\text{PCl}3 + 3\,\text{ArOH} \xrightarrow{\text{Base}} \text{P(OAr)}3 + 3\,\text{HCl} \quad (\text{Ar} = 2,4,6\text{-tribromophenyl})
$$Conditions :
Purification :
Transesterification of Trimethyl Phosphite
An alternative route uses trimethyl phosphite and TBP:
$$
\text{P(OCH}3\text{)}3 + 3\,\text{ArOH} \rightarrow \text{P(OAr)}3 + 3\,\text{CH}3\text{OH}
$$
- Advantages :
- Avoids handling corrosive PCl$$_3$$.
- Methanol byproduct is easily removed via distillation.
Data Tables
Table 1: Comparison of 2,4,6-Tribromophenol Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Oxidative Bromination | 89–95 | >99 | High yield, industrial scalability |
| Bromate-HBr | 76–96 | 93–99 | Solvent-free, cost-effective |
Table 2: Conditions for Phosphite Ester Synthesis
| Parameter | Direct Esterification | Transesterification |
|---|---|---|
| Temperature (°C) | 20–30 | 80–120 |
| Pressure (mmHg) | 50–90 | Atmospheric |
| Catalyst | Triethylamine | None |
| Reaction Time (h) | 4.5–5.5 | 12–24 |
Key Considerations
Environmental Impact
- Waste Management : HCl gas must be scrubbed, and brominated byproducts require specialized disposal.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromophenol undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium hydroxide to form the sodium salt, which is used as a fungicide and wood preservative.
Oxidation and Reduction Reactions: The compound can participate in redox reactions due to the presence of bromine atoms.
Common Reagents and Conditions:
Sodium Hydroxide: Used to form the sodium salt of 2,4,6-tribromophenol.
Hydrogen Peroxide and Metal Bromide: Used in the bromination process.
Major Products:
Sodium Salt of 2,4,6-Tribromophenol: Formed when reacted with sodium hydroxide.
2,4,6-Tribromoanisole: A microbial metabolite of 2,4,6-tribromophenol.
Scientific Research Applications
Chemistry: 2,4,6-Tribromophenol is used as an intermediate in the preparation of flame retardants, such as brominated epoxy resins .
Biology and Medicine: The compound is used in the synthesis of Xeroform, a bismuth salt dressing with antiseptic properties .
Industry: It is employed as a fungicide and wood preservative .
Mechanism of Action
The mechanism of action of 2,4,6-tribromophenol involves its interaction with microbial enzymes, leading to the formation of 2,4,6-tribromoanisole, which has a musty odor . The compound’s brominated structure allows it to act as a potent fungicide and preservative.
Comparison with Similar Compounds
Contradictions and Uncertainties
- Natural vs. Anthropogenic Sources : While 2,4,6-TBP is detected in macroalgae (e.g., Ulva lactuca) as a natural product , its widespread detection in industrial effluents suggests anthropogenic dominance in contaminated regions .
- Hydrolysis Rates : Conflicting data exist on hydrolysis kinetics, with SPARC modeling predicting slower degradation than experimental studies .
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